amine dihydrochloride CAS No. 1923088-40-7](/img/structure/B1448424.png)
[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
Descripción general
Descripción
2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride, also known as 2-AEPMA-dihydrochloride, is a synthetic small molecule that has been used in scientific research applications. It is a derivative of the azepane class of molecules, which are known to have a variety of pharmacological effects. 2-AEPMA-dihydrochloride has been studied for its potential use in research applications such as drug discovery, drug development, and drug delivery.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Interaction
Fused 2-Benzazepine Derivatives Synthesis : A study demonstrates the synthesis of fused 2-benzazepine derivatives through a process involving the tert-amino effect, which could have implications for designing molecules with similar structures to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride for pharmaceutical applications (Gorulya et al., 2011).
Cu(II) Complex Formation : Research on Schiff base ligands derived from unsymmetrical tripodal amines, including structures analogous to the compound of interest, investigates their potential in forming Cu(II) complexes, which may be relevant for catalytic and pharmaceutical research (Keypour et al., 2015).
Stannyl Radical-Mediated Cleavage : A methodology for the removal of the synthetically useful sulfone moiety from compounds including those containing pyridin-2-ylsulfonyl structures, offering insights into synthetic strategies that could be applied to the compound (Wnuk et al., 2000).
Potential Biological Activities
- Tetrahydrofuranylmethylamines Biological Activities : Research into tetrahydrofuran-2-ylmethylamines, by extension, could provide insight into the biological activities of structurally related compounds, including interactions with nicotinic acetylcholine receptor subtypes, which might suggest potential therapeutic uses for 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride (Limbeck & Gündisch, 2003).
These studies indicate a broad range of scientific applications for compounds structurally similar to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride, from synthetic chemistry techniques to potential biological applications. The research highlights the importance of chemical synthesis methods and the study of compound interactions, which could inform future studies on the specific compound .
Propiedades
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S.2ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;;/h5-7,12,16H,1-4,8-11,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLEMMACBKWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
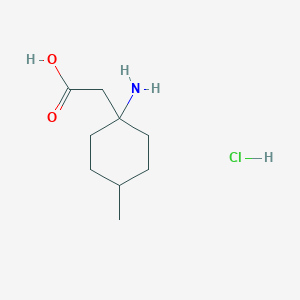
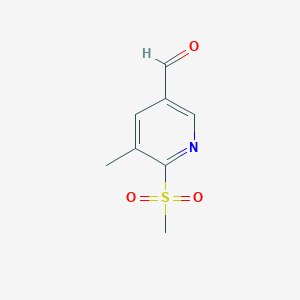
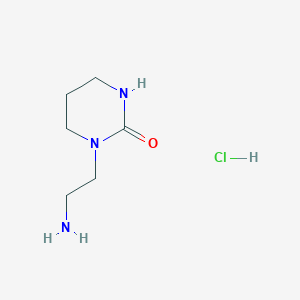
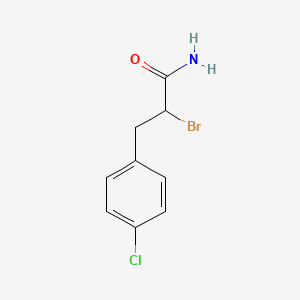

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
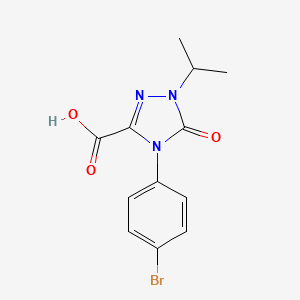
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)